

# DactyloI: A Technical Guide to its Natural Sources and Isolation

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## Compound of Interest

Compound Name: DactyloI

Cat. No.: B1237840

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## Abstract

**DactyloI** is a sesquiterpene alcohol with a unique bicyclo[6.3.0]undecane skeleton.[1] First identified in marine organisms, this natural product has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the natural sources of **dactyloI**, detailed methodologies for its extraction and purification, and an exploration of its biosynthetic origin and potential biological targets. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

## Natural Sources of DactyloI

**DactyloI** was first isolated in 1977 from the Caribbean sea hare, *Aplysia dactylomela*. [1] Subsequent research identified the compound in the red alga *Laurencia poitei*, suggesting that the sea hare likely accumulates **dactyloI** through its diet. [1][2] The genus *Laurencia* is a well-known source of a diverse array of halogenated and non-halogenated sesquiterpenes, making various species of this red algae the primary natural source for **dactyloI** and its analogues. [2][3]

## Physicochemical Properties of DactyloI

A summary of the key physicochemical properties of **dactyloI** is presented in Table 1.

| Property          | Value                             | Reference |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C <sub>15</sub> H <sub>26</sub> O | [1]       |
| Molecular Weight  | 222.37 g/mol                      | [1]       |
| Appearance        | Colorless oil                     | -         |
| Skeleton Type     | Bicyclo[6.3.0]undecane            | [1]       |

## Isolation and Purification of Dactyol

The isolation of **dactyol** from its natural sources, primarily *Laurencia* species, involves a multi-step process of extraction and chromatographic purification. While specific yields of **dactyol** from the original isolation studies are not readily available in recent literature, the general procedure for isolating sesquiterpenes from marine algae is well-established.[3][4]

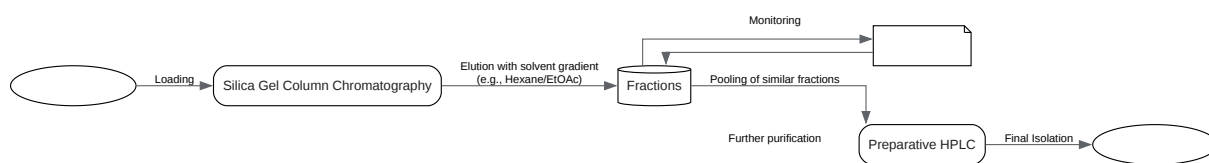
### Extraction

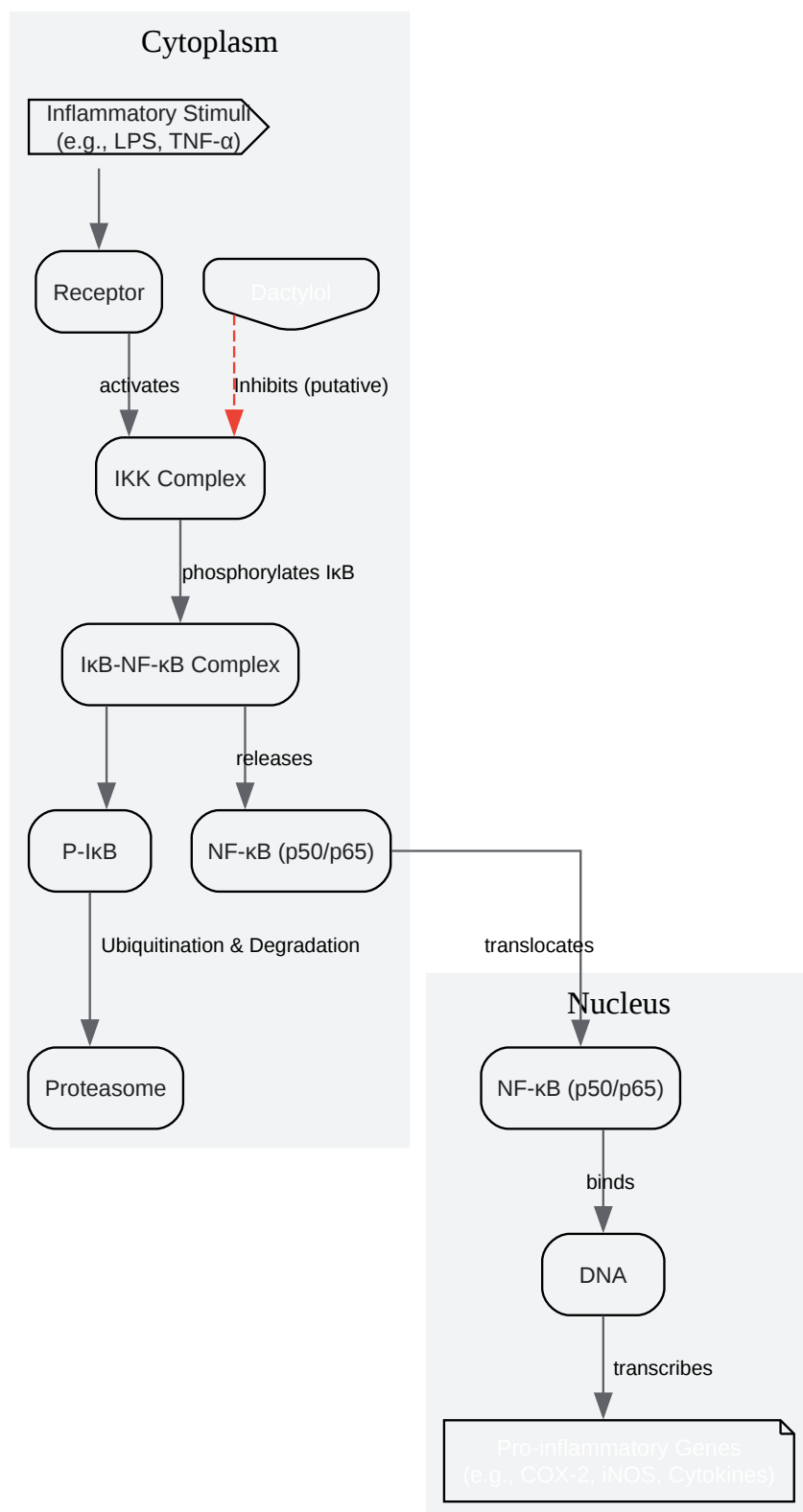
A general protocol for the extraction of sesquiterpenes from *Laurencia* species is as follows:

- **Sample Preparation:** The collected algal biomass is thoroughly cleaned to remove epiphytes and debris, followed by air-drying or freeze-drying to remove water. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.[4]
- **Solvent Extraction:** The powdered algal material is exhaustively extracted with a moderately polar solvent, typically dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or a mixture of dichloromethane and methanol (MeOH).[2][4] This process is often performed at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction of the lipophilic secondary metabolites.[4]
- **Solvent Removal:** The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

### Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate **dactyol**. A typical purification workflow is depicted in the diagram below.





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